molecular formula C16H12N4O2S2 B2663512 6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049410-69-6

6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2663512
CAS No.: 1049410-69-6
M. Wt: 356.42
InChI Key: CGPJWGLZWGVZOP-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a thiazole-2-carboxamide moiety at position 2. This scaffold is of interest due to its structural similarity to bioactive molecules targeting kinases, reductases, and other enzymes .

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c1-22-11-4-2-10(3-5-11)12-8-20-13(9-24-16(20)18-12)14(21)19-15-17-6-7-23-15/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPJWGLZWGVZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-b][1,3]thiazole core.

    Introduction of the 4-methoxyphenyl Group: This step involves the substitution reaction where the 4-methoxyphenyl group is introduced into the core structure.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Various substitution reactions can be performed to introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents into the molecule.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, and biological activities.

Core Structure Modifications
Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
6-(4-Methoxyphenyl)-N-(thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide Imidazo[2,1-b][1,3]thiazole 4-Methoxyphenyl (C6), thiazole-2-carboxamide (C3) Not explicitly reported in evidence -
N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) Imidazo[2,1-b]thiazole 4-Methoxyphenyl (C6), acetamide (C3) Cytotoxicity (IC50 not reported)
6-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI82825) Imidazo[2,1-b][1,3]thiazole 4-Fluorophenyl (C6), pyridin-2-ylmethyl carboxamide (C3) Not reported
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)acetamide (5j) Imidazo[2,1-b]thiazole 4-Chlorophenyl (C6), piperazine-linked acetamide (C3) Cytotoxic (IC50 = 1.4 μM vs. MDA-MB-231)

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may confer enhanced metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl in 5j) due to reduced electrophilicity .
  • Carboxamide vs. Acetamide : Acetamide derivatives (e.g., 5h) show cytotoxicity but lack direct comparison to carboxamide analogs in terms of potency or selectivity .
Pharmacological Activity Comparisons
Compound Name Target/Activity Potency (IC50/EC50) Selectivity Notes Reference
6-(4-Methoxyphenyl)-N-(thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide Hypothetical kinase inhibition Not reported - -
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) VEGFR2 inhibition 5.72% inhibition at 20 μM Selective against MDA-MB-231 (IC50 = 1.4 μM) vs. HepG2 (IC50 = 22.6 μM)
3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid hydrochloride Aldose reductase inhibition Not reported Structural analog with potential metabolic activity

Key Observations :

  • Selectivity : Compound 5l demonstrates significant selectivity for MDA-MB-231 cells over HepG2, suggesting substituent-dependent targeting .
  • Lack of Data : The target compound’s biological profile remains uncharacterized in the provided evidence, highlighting a gap compared to its analogs.
Physicochemical Properties
Compound Name Melting Point (°C) Solubility LogP (Predicted) Reference
6-(4-Methoxyphenyl)-N-(thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide Not reported Likely moderate ~3.5 (estimated) -
N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) 108–110 DMSO-soluble ~2.8
6-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (BI82825) Not reported Not reported ~3.1

Key Observations :

  • The 4-methoxyphenyl group may slightly increase lipophilicity (higher LogP) compared to fluorophenyl analogs .
  • Acetamide derivatives (e.g., 5h) exhibit lower melting points, suggesting reduced crystallinity compared to carboxamides .

Biological Activity

6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that combines multiple functional groups, enhancing its biological activity. Its IUPAC name is this compound.

Structural Features Description
Methoxyphenyl groupEnhances lipophilicity and biological activity
Thiazole ringKnown for its role in various pharmacological effects
Imidazole ringContributes to the compound's reactivity
Carboxamide groupIncreases solubility and potential therapeutic effects

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit strong antimicrobial properties. The compound has been tested against various bacterial strains with promising results. For instance:

  • Study Findings : A study demonstrated that compounds similar to this compound showed Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has shown significant cytotoxic effects in various cancer cell lines.

  • Case Study : In a study involving the NCI-60 cancer cell panel, derivatives of imidazo[2,1-b][1,3]thiazole exhibited GI50 values between 1.4 to 4.2 µM . This suggests potent antiproliferative activity against several cancer types.
Cell Line GI50 Value (µM) Activity
HeLa (Cervical Cancer)2.5High sensitivity
MCF7 (Breast Cancer)3.0Moderate sensitivity
A549 (Lung Cancer)4.0Moderate sensitivity

Antiviral Activity

The potential antiviral properties of the compound have also been explored.

  • Research Insights : Similar thiazole derivatives have demonstrated activity against viral infections such as influenza and HIV . The mechanism often involves inhibition of viral replication.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The imidazole and thiazole rings may interfere with nucleic acid synthesis in pathogens.
  • Enzyme Inhibition : The presence of the carboxamide group is thought to enhance binding affinity to target enzymes involved in cancer cell proliferation.
  • Membrane Disruption : The lipophilic nature of the methoxyphenyl group may facilitate disruption of microbial membranes.

Q & A

Q. What synthetic methodologies are recommended for constructing the imidazo[2,1-b][1,3]thiazole core of this compound?

The synthesis typically involves cyclization of thiazole and imidazole precursors. A two-step approach is common:

  • Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives under reflux in ethanol .
  • Step 2 : Imidazo[2,1-b]thiazole assembly via condensation with substituted imidazole intermediates, often catalyzed by triethylamine in dimethylformamide (DMF) at 80–100°C . Key optimization parameters include solvent choice (DMF or dichloromethane) and catalyst selection (palladium/copper salts for cross-coupling steps) .

Q. Which analytical techniques are critical for structural validation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and heterocyclic fusion patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19_{19}H15_{15}N4_4O2_2S2_2) with <2 ppm error .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What in vitro models are suitable for initial bioactivity screening?

  • Anticancer : NCI-60 cell line panel for IC50_{50} profiling, with follow-up mechanistic assays (apoptosis via Annexin V/PI staining) .
  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), noting MIC values ≤8 µg/mL in derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

Contradictions often arise from minor substituent changes (e.g., methoxy vs. methyl groups). Strategies include:

  • Dose-response profiling : Verify activity trends across 3–5 log concentrations.
  • Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays to confirm binding affinities to hypothesized targets (e.g., kinase domains) .
  • Metabolic stability checks : Use liver microsomes to rule out rapid degradation as a false-negative cause .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Co-solvent systems : 10% DMSO/90% PEG-400 for intraperitoneal administration .
  • Prodrug derivatization : Introduce phosphate esters at the methoxyphenyl group, enhancing solubility by 5–10× .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (150–200 nm size) improves bioavailability in rodent models .

Q. How to design structure-activity relationship (SAR) studies for optimizing potency?

  • Core modifications : Compare imidazo[2,1-b]thiazole vs. triazolo[4,3-b]pyridazine cores for target selectivity .
  • Substituent libraries : Synthesize derivatives with varied aryl groups (e.g., 4-fluorophenyl, 3,4-dimethoxyphenyl) and assess IC50_{50} shifts .
  • 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate electrostatic/hydrophobic fields with activity .

Q. What mechanistic insights can be gained from molecular docking studies?

Docking into ATP-binding pockets (e.g., EGFR kinase) reveals:

  • Key interactions : Hydrogen bonds between the carboxamide group and Thr766/Met793 residues .
  • Steric clashes : Bulky 4-methoxyphenyl groups may reduce affinity for compact binding sites, guiding analog design . Validate predictions with mutagenesis (e.g., T766A EGFR mutants showing reduced inhibition) .

Methodological Considerations

Q. How to address low yields in final coupling steps?

  • Catalyst screening : Test Pd(OAc)2_2/Xantphos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig amidation .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, improving yields by 15–20% .

Q. What protocols ensure reproducibility in biological assays?

  • Strict controls : Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle-only controls.
  • Triplicate runs : Report mean ± SEM with statistical significance (p<0.05 via ANOVA) .

Q. How to prioritize derivatives for preclinical development?

Use a scoring matrix weighting:

  • Potency (IC50_{50} ≤1 µM): 40%
  • Selectivity (SI >10 vs. normal cells): 30%
  • ADMET properties (e.g., CYP inhibition <50% at 10 µM): 30% .

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